5-Iodo-3-methylthiophene-2-carboxylic acid
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Overview
Description
5-Iodo-3-methylthiophene-2-carboxylic acid: is a heterocyclic organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings, and their derivatives are known for their diverse chemical properties and applications. The presence of iodine and a carboxylic acid group in this compound makes it particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-3-methylthiophene-2-carboxylic acid typically involves the iodination of 3-methylthiophene-2-carboxylic acid. One common method is the electrophilic substitution reaction where iodine is introduced into the thiophene ring. This can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the iodine substituent, potentially replacing it with hydrogen or other groups.
Substitution: The iodine atom in the compound makes it a good candidate for nucleophilic substitution reactions, where the iodine can be replaced by other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide, sodium thiolate, or primary amines can be used under appropriate conditions.
Major Products:
Oxidation: 5-Iodo-3-methylthiophene-2-carboxylic acid can be converted to 5-Iodo-3-carboxythiophene-2-carboxylic acid.
Reduction: The product could be 3-methylthiophene-2-carboxylic acid.
Substitution: Products will vary depending on the nucleophile used, such as 5-Amino-3-methylthiophene-2-carboxylic acid when using an amine.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex thiophene derivatives. Its reactivity makes it valuable for creating new materials with specific properties.
Biology: In biological research, thiophene derivatives are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry: In the industrial sector, thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Iodo-3-methylthiophene-2-carboxylic acid depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating various substitution reactions. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
3-Methylthiophene-2-carboxylic acid: Lacks the iodine substituent, making it less reactive in substitution reactions.
5-Bromo-3-methylthiophene-2-carboxylic acid: Similar in structure but with bromine instead of iodine, leading to different reactivity and properties.
5-Chloro-3-methylthiophene-2-carboxylic acid: Another halogenated derivative with chlorine, offering different reactivity compared to the iodine compound.
Uniqueness: The presence of the iodine atom in 5-Iodo-3-methylthiophene-2-carboxylic acid makes it particularly reactive in nucleophilic substitution reactions, providing a versatile intermediate for synthesizing a wide range of derivatives. Its unique combination of functional groups allows for diverse chemical transformations and applications in various fields.
Properties
IUPAC Name |
5-iodo-3-methylthiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IO2S/c1-3-2-4(7)10-5(3)6(8)9/h2H,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLCMBNKWZHYLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)I)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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